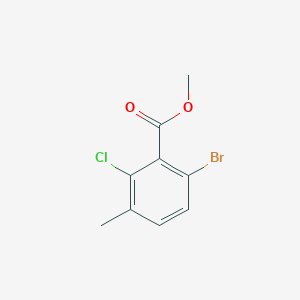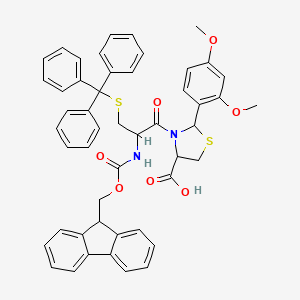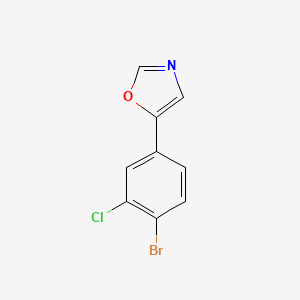
Methyl 6-bromo-2-chloro-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-2-chloro-3-methylbenzoate (MBCM) is an organic compound that has been studied extensively in the scientific community. MBCM is an aromatic compound, which is a type of molecule that has a ring of atoms with alternating single and double bonds. This compound has a wide range of applications in the field of chemistry, including its use as a reagent in synthetic organic chemistry, as well as its use in the synthesis of other compounds. In addition, MBCM has been studied for its potential biological activity, as it has been found to have inhibitory effects on certain enzymes.
Mecanismo De Acción
The mechanism of action of Methyl 6-bromo-2-chloro-3-methylbenzoate is not fully understood. However, it is believed that this compound binds to certain enzymes and modulates their activity. For example, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. In addition, this compound has been found to bind to G-protein coupled receptors, which are involved in the regulation of many physiological processes.
Biochemical and Physiological Effects
This compound has been found to have inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase. As a result, it can modulate the production of inflammatory mediators, which can have an effect on the body’s immune system. In addition, this compound has been found to bind to G-protein coupled receptors, which can modulate the activity of these receptors and thus affect physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 6-bromo-2-chloro-3-methylbenzoate in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. This makes it an ideal reagent for use in organic synthesis. In addition, this compound has been found to have inhibitory effects on certain enzymes, which makes it a useful tool for studying the regulation of these enzymes. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
Future research on Methyl 6-bromo-2-chloro-3-methylbenzoate could focus on further elucidating its mechanism of action and its effects on biological systems. Additionally, research could focus on the development of drugs that target G-protein coupled receptors, as this compound has been found to bind to these receptors. Finally, research could focus on the use of this compound as a drug delivery system, as it has been found to be relatively stable and could potentially be used to target specific cells or tissues.
Métodos De Síntesis
Methyl 6-bromo-2-chloro-3-methylbenzoate can be synthesized using a variety of methods. One method is a nucleophilic substitution reaction, which involves the reaction of an organic substrate with a nucleophile, such as an alcohol. This reaction is carried out in the presence of a strong base, such as sodium hydroxide, and the product is this compound. Another method is the reaction of bromine and chlorine with a methylbenzoate, which is an ester of benzene and methanol. This reaction is also carried out in the presence of a strong base and produces this compound as the product.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-2-chloro-3-methylbenzoate has been studied extensively in the scientific community for its potential biological activity. It has been found to have inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has been studied for its potential to modulate the activity of G-protein coupled receptors. This has potential applications in the development of drugs that target these receptors, which are involved in the regulation of many physiological processes.
Propiedades
IUPAC Name |
methyl 6-bromo-2-chloro-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEXRJMIIFVIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)

![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)





![5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B6296131.png)



